Phthalimidomethylisothiouronium bromide
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Overview
Description
Phthalimidomethylisothiouronium bromide is a chemical compound that has garnered interest in various fields of scientific research due to its unique properties and potential applications. This compound is characterized by the presence of a phthalimide group, a methyl group, an isothiouronium group, and a bromide ion. Its structure allows it to participate in a variety of chemical reactions, making it a valuable tool in organic synthesis and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phthalimidomethylisothiouronium bromide typically involves the reaction of phthalimide with a suitable alkylating agent, followed by the introduction of the isothiouronium group. One common method involves the use of potassium phthalimide and ethylene dibromide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Phthalimidomethylisothiouronium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form amines or other reduced products.
Oxidation Reactions: It can undergo oxidation to form corresponding oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while reduction with LiAlH4 can produce primary amines .
Scientific Research Applications
Phthalimidomethylisothiouronium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of various heterocyclic compounds.
Biology: The compound is employed in the study of enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of phthalimidomethylisothiouronium bromide involves its interaction with nucleophiles and electrophiles. The isothiouronium group can act as a nucleophile, attacking electrophilic centers in other molecules. This interaction can lead to the formation of covalent bonds and the modification of molecular structures. The compound’s ability to participate in various chemical reactions makes it a versatile tool in synthetic chemistry .
Comparison with Similar Compounds
Phthalimidomethylisothiouronium bromide can be compared with other similar compounds, such as:
Phthalimide: A precursor in the synthesis of this compound, used in the Gabriel synthesis of primary amines.
Isothiouronium Salts: Compounds with similar reactivity, used in organic synthesis and as intermediates in the production of pharmaceuticals.
Thiazolidine Derivatives: Compounds with similar structural features, used in medicinal chemistry for their biological activities
This compound stands out due to its unique combination of functional groups, which allows it to participate in a broader range of chemical reactions and applications.
Properties
CAS No. |
64039-42-5 |
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Molecular Formula |
C10H10BrN3O2S |
Molecular Weight |
316.18 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl)methyl carbamimidothioate;hydrobromide |
InChI |
InChI=1S/C10H9N3O2S.BrH/c11-10(12)16-5-13-8(14)6-3-1-2-4-7(6)9(13)15;/h1-4H,5H2,(H3,11,12);1H |
InChI Key |
NLUHGJHPKNBXNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CSC(=N)N.Br |
Origin of Product |
United States |
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